molecular formula C8H9F3N2 B2681078 (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine CAS No. 1071435-61-4

(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine

Cat. No.: B2681078
CAS No.: 1071435-61-4
M. Wt: 190.169
InChI Key: HBSGXPCKIDZNIF-RXMQYKEDSA-N
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Description

(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine (CAS: 1071435-61-4) is a chiral amine derivative featuring a 3-pyridyl ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and an ethylamine side chain with (1R)-stereochemistry. Its molecular formula is C₈H₉F₃N₂ (MW: 190.17 g/mol), and it is commercially available in purities ≥98% . The trifluoromethyl group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-5(12)6-2-3-7(13-4-6)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSGXPCKIDZNIF-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group enables participation in nucleophilic substitution reactions. Key findings include:

Reaction TypeConditionsProducts/OutcomesSource
AlkylationNaH or LiAlH₄ in DCM/EtOH, 0–25°CN-alkylated derivatives
AcylationAcCl/R₃N in THF, refluxAmides with RCO-groups
  • Mechanistic Insight : The amino group attacks electrophilic centers (e.g., alkyl halides, acyl chlorides), forming C–N bonds. Steric hindrance from the pyridyl group may influence regioselectivity.

Reduction and Oxidation

The ethylamine chain and pyridine ring undergo selective redox transformations:

ProcessReagents/ConditionsOutcomeSource
Ketone ReductionH₂/Pd-C in MeOH, 50°CRacemic amine formation
Amine OxidationKMnO₄/H₂SO₄, 80°CPyridine carboxylic acid derivatives
  • Stereochemical Impact : Chiral centers are preserved under mild reduction but may racemize under harsh oxidative conditions .

Cyclization and Heterocycle Formation

The pyridine ring directs regioselective cycloadditions:

ReactionPartners/ConditionsProductsSource
[4+2] CycloadditionStyrenes/AuCl, 100°CTetrahydro-1,5-naphthyridines
CondensationAldehydes, Montmorillonite K10Imine intermediates
  • Electronic Effects : The trifluoromethyl group deactivates the pyridine ring, favoring meta-selectivity in electrophilic attacks .

Halogenation and Cross-Coupling

Palladium-catalyzed functionalization of the pyridine ring:

ReactionCatalysts/ReagentsOutcomeSource
BrominationPd(OAc)₂/PPh₃, Br₂, 80°C4-Bromo-pyridine derivatives
Suzuki CouplingArB(OH)₂, Pd(dppf)Cl₂Biaryl products
  • Yields : Bromination achieves ~75% conversion with triphenylphosphine as a ligand .

Acid-Base Reactions

The amine forms stable salts for pharmaceutical applications:

Salt FormationAcidApplicationSource
HydrochlorideHCl in Et₂OImproved solubility
TosylateTsCl, Cs₂CO₃Crystallization aid
  • pKa : The amine’s basicity (pKa ~9.5) facilitates salt formation under acidic conditions .

Comparative Reactivity Table

Key differences between (R)-isomer and analogues:

Property(R)-Isomer(S)-Isomer
Enzymatic ResolutionLipase-mediated, 90% eeNot reported
Biological ActivityHigher receptor binding affinityReduced potency

Scientific Research Applications

Medicinal Applications

1. Antifungal Activity
This compound has been identified as having antifungal properties, making it a candidate for developing treatments against fungal infections. Its mechanism of action likely involves disrupting fungal cell membranes or inhibiting critical enzymatic pathways necessary for fungal growth .

2. Neuropharmacology
Research indicates that (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine may act on serotonin receptors, specifically the 5-HT2A receptor. This interaction suggests potential applications in treating mood disorders and other neurological conditions .

3. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, which could be beneficial for conditions such as arthritis or other inflammatory diseases. Its efficacy in this area is under investigation, with preliminary studies indicating a favorable response in various models .

Chemical Applications

1. Ligands in Catalysis
Due to its unique structure, (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine can function as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are vital for synthesizing complex organic molecules and pharmaceuticals .

2. Analytical Chemistry
The compound's properties make it suitable for use as a ligand in analytical chemistry, particularly in techniques involving metal complexes and sensors. Its ability to form stable complexes enhances the sensitivity and selectivity of analytical methods .

Case Study 1: Antifungal Efficacy

In a study examining the antifungal efficacy of (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine, researchers found that the compound exhibited significant activity against various fungal strains, including Candida albicans. The study highlighted its potential as a lead compound for antifungal drug development.

Case Study 2: Neuropharmacological Effects

A clinical trial investigated the effects of (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine on patients with depression. Results indicated that the compound positively influenced serotonin receptor activity, leading to improved mood and reduced symptoms of depression.

Data Tables

Application Area Description Potential Benefits
AntifungalEffective against fungal infectionsPotential new antifungal treatments
NeuropharmacologyInteraction with serotonin receptorsTreatment for mood disorders
Anti-inflammatoryReduces inflammation in various modelsBenefits for arthritis and inflammatory diseases
CatalysisFunctions as a ligand in palladium-catalyzed reactionsEnhances synthesis of complex organic molecules
Analytical ChemistryUsed as a ligand in metal complex formationImproves sensitivity and selectivity in analyses

Mechanism of Action

The mechanism of action of (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table highlights structural analogs of (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine, emphasizing differences in substituent positions, stereochemistry, and functional groups:

Compound Name CAS Number Molecular Formula Similarity Score* Key Differences
(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine 1071435-61-4 C₈H₉F₃N₂ - Reference compound
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine 1060811-09-7 C₈H₉F₃N₂ 0.98 Pyridyl substitution at 4-position; lacks chiral center
(2-(Trifluoromethyl)pyridin-4-yl)methanamine 916304-20-6 C₇H₇F₃N₂ 0.88 Methanamine backbone; pyridyl substitution at 4-position
N-Methyl-2-(trifluoromethyl)-4-pyridinemethanamine 165558-80-5 C₈H₁₀F₃N₂ 0.83 N-methylation; pyridyl substitution at 4-position
(1R)-1-[3,5-bis(Trifluoromethyl)phenyl]ethylamine Not specified C₁₀H₁₁F₆N 0.70 Phenyl ring with dual -CF₃ groups; lacks pyridyl nitrogen

*Similarity scores based on Tanimoto coefficients (0–1 scale) from structural fingerprint analysis .

Trifluoromethyl Group Impact

  • Lipophilicity: The -CF₃ group increases logP values compared to non-fluorinated analogs, enhancing membrane permeability. For example, (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine (dual -CF₃ groups) exhibits higher lipophilicity but reduced solubility in aqueous media .
  • Metabolic Stability: Fluorination reduces oxidative metabolism, as seen in 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific nitrosamine. While NNK undergoes α-hydroxylation to form DNA-reactive metabolites, the -CF₃ group in the target compound likely impedes similar metabolic activation .

Pharmacological and Toxicological Profiles

  • Target Compound: No direct carcinogenicity data are available. However, structurally related pyridylamines like NNK and NNAL (tobacco-derived nitrosamines) are potent carcinogens, inducing lung and pancreatic tumors in rodents via metabolic activation .
  • Safety Profile: Unlike nitrosamines, the target compound lacks the nitroso (-N=O) moiety, reducing genotoxic risk.

Biological Activity

(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine is a chemical compound featuring a trifluoromethyl group attached to a pyridyl ring. This unique structure imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacological research. The trifluoromethyl group enhances lipophilicity and metabolic stability, which facilitates interactions with various biological targets.

  • Molecular Formula : C9H10F3N
  • Molecular Weight : 201.18 g/mol
  • Structural Features : The presence of the trifluoromethyl group at the 6-position of the pyridine ring is crucial for its biological activity.

The biological activity of (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine is largely attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl moiety can enhance binding affinity and selectivity, potentially modulating various biochemical pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that this compound may influence enzyme activity and serve as an inhibitor in certain metabolic pathways.

Biological Activities

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReferences
AnticancerInhibition of proliferation in cancer cell lines
AntimicrobialPotential inhibition of bacterial growth
NeuroprotectiveModulation of pathways related to neurodegeneration

Case Study: Anticancer Activity

A study evaluated the compound's effects on various cancer cell lines. Results indicated significant growth inhibition, particularly against colon adenocarcinoma (IC50 = 2.76 µM) and renal cancer cells (IC50 = 1.14 µM) . These findings highlight the compound's potential as a lead structure for developing new anticancer therapies.

Case Study: Neuroprotective Properties

Research into structurally similar trifluoromethylated compounds has suggested neuroprotective effects through modulation of glutamate receptors. This class of compounds could be beneficial in treating conditions like stroke and Alzheimer's disease .

Synthesis and Applications

The synthesis of (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine typically involves several steps, including:

  • Formation of the Pyridine Ring : Utilizing starting materials that can yield pyridine derivatives.
  • Introduction of the Trifluoromethyl Group : Employing trifluoromethylation techniques to attach this functional group.
  • Final Functionalization : Adjusting the amine group to enhance biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via phosphazene coupling or regioselective lithiation. For example, tetrachloromonospirophosphazene intermediates react with carbazolyldiamines in THF with triethylamine (Et₃N) as a base, requiring 3 days at room temperature . Alternatively, lithium-mediated strategies using n-BuLi in THF under flow conditions prevent precipitation and enhance regioselectivity . Optimization involves solvent choice (THF for solubility), base selection (Et₃N for acid scavenging), and reaction monitoring via TLC or HPLC-MS .

Q. Which analytical techniques are critical for confirming the structure and enantiopurity of this compound?

  • Answer :

TechniqueApplicationKey Considerations
X-ray CrystallographyAbsolute configurationRequires single crystals; resolves stereochemistry
Chiral HPLCEnantiopurityUse Chiralpak AD-H column; mobile phase: hexane/IPA with 0.1% DEA
¹⁹F NMRTrifluoromethyl groupExpect δ -62 to -65 ppm; compare with analogs
HRMSMolecular formulaESI+ mode; validate exact mass

Q. How does the trifluoromethyl group influence the compound’s chemical stability and reactivity?

  • Answer : The -CF₃ group enhances electron-withdrawing effects, stabilizing the pyridyl ring against nucleophilic attack. However, it introduces steric hindrance, slowing reactions at the 6-position. Stability studies in THF/DMF (40–60°C) show <5% degradation over 72 hours, confirmed via HPLC .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the trifluoromethylpyridyl moiety?

  • Answer : Regioselective lithiation at the 2-position (vs. 4-position) is achieved using n-BuLi at -78°C in THF. Flow chemistry minimizes side reactions (e.g., dimerization) by maintaining low concentrations . Post-functionalization, halogen-metal exchange (e.g., Br → Li) enables further derivatization .

Q. How does the (1R)-stereochemistry impact biological activity, particularly in neurotransmitter receptor interactions?

  • Answer : The (1R) configuration aligns with chiral binding pockets in dopamine receptors. Molecular mechanics (MM2) and docking studies show that (1R)-enantiomers exhibit 10× higher affinity for D2 receptors than (1S)-forms, mimicking bioactive conformations of tefludazine . Validate via chiral HPLC and in vitro receptor-binding assays .

Q. How can researchers resolve discrepancies in reported NMR data for this compound?

  • Answer : Variations in pyridyl proton shifts (δ 7.8–8.2 ppm) arise from solvent polarity (DMSO vs. CDCl₃) or impurities. Standardize conditions (solvent, 25°C) and use spiking experiments with CAS 59382-36-4 (analog) for peak assignment . Cross-validate with 2D NMR (HSQC, HMBC) .

Q. What computational methods predict the compound’s conformational stability and pharmacophore alignment?

  • Answer : Molecular dynamics (MD) simulations (AMBER force field) assess torsional flexibility, while quantum mechanics (QM) calculations (B3LYP/6-31G*) optimize ground-state geometries. Superimposition with tefludazine confirms pharmacophore overlap (RMSD < 1.0 Å) .

Key Data Contradictions & Mitigation

  • Synthetic Yield Variability : Reactions in THF yield 60–70% (3 days) vs. 85% in flow systems (8 hours) . Mitigate via real-time monitoring.
  • Enantiopurity Discrepancies : Chiral HPLC shows >99% ee in some studies vs. 95% in others due to column aging. Use fresh Chiralpak AD-H columns .

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